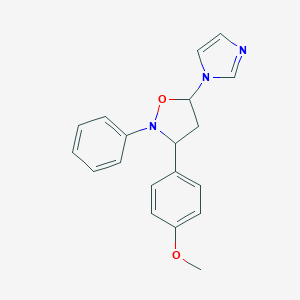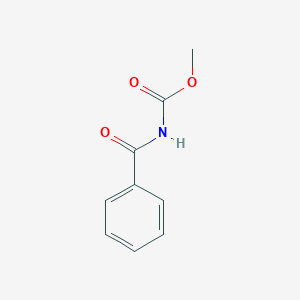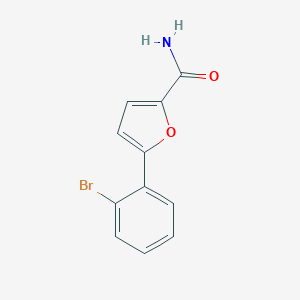
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine, commonly known as CPEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPEA belongs to the class of arylalkylamines and has a molecular weight of 250.77 g/mol.
Mecanismo De Acción
CPEA acts as a substrate for monoamine transporters, including serotonin, dopamine, and norepinephrine transporters. Once inside the cell, CPEA inhibits the reuptake of these neurotransmitters, leading to an increase in their extracellular levels. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).
Biochemical and Physiological Effects
CPEA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of synaptic transmission, and the activation of intracellular signaling pathways. CPEA has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPEA has several advantages for use in lab experiments, including its high potency and selectivity towards monoamine transporters, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, CPEA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of CPEA, including the development of new CPEA analogs with improved pharmacological properties, the investigation of its potential use as a therapeutic agent for other psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of CPEA in combination with other drugs or therapies may lead to improved treatment outcomes for various conditions.
Métodos De Síntesis
CPEA can be synthesized using various methods, including the reduction of 4-chloro-2-nitropyrimidine with sodium borohydride followed by the reaction with 1-phenylethylamine. Another method involves the reaction of 4-chloro-2,6-diaminopyrimidine with 1-phenylethylamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
CPEA has been extensively studied for its potential applications in various fields, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, CPEA has been shown to modulate the activity of monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels. CPEA has also been investigated for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
In medicinal chemistry, CPEA has been used as a lead compound for the development of new drugs targeting monoamine transporters. CPEA analogs have been synthesized and evaluated for their binding affinity and selectivity towards different transporter subtypes. These studies have led to the discovery of several new compounds with improved pharmacological properties.
Propiedades
Nombre del producto |
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine |
|---|---|
Fórmula molecular |
C12H12ClN3 |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
4-chloro-N-(1-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-12-14-8-7-11(13)16-12/h2-9H,1H3,(H,14,15,16) |
Clave InChI |
DDEUEAYOTPLDPU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)

![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)


![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)


